2-(2,4-Dimethylphenoxy)propanoic acid
Description
Contextualization within Phenoxypropanoic Acid Derivatives
Phenoxypropanoic acid derivatives are a class of carboxylic acids featuring a phenoxy group attached to a propanoic acid structure. ontosight.ai The parent compound, 2-phenoxypropanoic acid, is a white crystalline solid with slight solubility in water and greater solubility in organic solvents. ontosight.ai These compounds are defined by the ether linkage between the aromatic ring and the aliphatic acid chain.
The identity and position of substituents on the phenyl ring, such as the two methyl groups in 2-(2,4-Dimethylphenoxy)propanoic acid, significantly influence the molecule's chemical and physical properties. This class of molecules is notable because the addition of a methyl group to the propanoic acid moiety at the alpha-carbon creates a chiral center. wikipedia.org Consequently, these compounds can exist as different stereoisomers, with biological activity often found in only one specific isomer (typically the (R)-isomer in herbicidal contexts). wikipedia.org
To provide a comparative context, the properties of the parent compound, 2-phenoxypropanoic acid, are more extensively documented.
| Property | Value |
|---|---|
| CAS Number | 940-31-8 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Appearance | White or off-white crystalline solid |
| Melting Point | 112-115 °C |
| Boiling Point | 265 °C |
Historical and Contemporary Academic Relevance of Phenoxy Auxins
The academic significance of phenoxypropanoic acids is deeply rooted in the discovery and development of synthetic auxins. ucanr.edu Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant life cycle. ucanr.edu The first and most well-known natural auxin is indole-3-acetic acid (IAA). nih.gov
In the 1940s, scientists in the United Kingdom and the United States independently discovered that certain synthetic compounds could mimic the action of IAA, leading to the development of the first hormone herbicides. cambridge.orgresearchgate.net These synthetic auxins, particularly phenoxyacetic acid derivatives like 2,4-D ((2,4-dichlorophenoxy)acetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid), revolutionized agriculture by providing selective control of broadleaf weeds in cereal crops. wikipedia.orgresearchgate.netbioone.org
These compounds function by inducing rapid, uncontrolled growth in susceptible plants, ultimately leading to their death. wikipedia.org Phenoxypropanoic acid herbicides, such as Dichlorprop (B359615) and Mecoprop (B166265), were developed as analogues to the initial phenoxyacetic acids. wikipedia.org Contemporary research continues to explore the precise mechanisms of synthetic auxin action, focusing on aspects like signal transduction pathways, metabolism within the plant, and the evolution of herbicide resistance. nih.govresearchgate.net The study of these molecules remains academically relevant for developing new agricultural tools and understanding the fundamental processes of plant biology. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVJZSRAQXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307259 | |
| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-02-6 | |
| Record name | 777-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Aspects of 2 2,4 Dimethylphenoxy Propanoic Acid
Chemical Synthesis Pathways for Phenoxypropanoic Acids
The foundational methods for synthesizing phenoxypropanoic acids, including 2-(2,4-dimethylphenoxy)propanoic acid, typically rely on well-established organic reactions, primarily nucleophilic substitution. These pathways are valued for their reliability and scalability, though they often result in racemic mixtures that require subsequent resolution.
A prevalent and robust method for the synthesis of phenoxypropanoic acids involves the reaction of a substituted phenol (B47542) with a halogenated propionic acid or its ester. This approach is a variation of the Williamson ether synthesis. The process generally consists of reacting the corresponding phenol, in this case, 2,4-dimethylphenol, with an α-halopropionic acid, such as 2-chloropropionic acid or 2-bromopropionic acid, in the presence of a base.
The reaction is typically carried out in a solvent, and the choice of base and solvent can significantly influence the reaction yield and conditions. For instance, a patented method for a similar compound, 2-(2,4-dichlorophenoxy)propionic acid, utilizes potassium hydroxide (B78521) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent, achieving a condensation yield of 90%. google.com Another approach involves reacting an alkali metal salt of the phenol with an alkali metal salt of L-2-chloropropionic acid in an aromatic hydrocarbon solvent, often in the presence of an aprotic polar solvent. google.com
An optimized synthesis for (R)-2-phenoxypropionic acid (R-PPA) highlights a two-step process: first, the synthesis of (S)-2-chloropropionic acid from L-alanine, followed by an etherification reaction with phenol. researchgate.net This method demonstrates how the stereochemistry of the final product can be controlled by starting with a chirally pure halogenated intermediate. researchgate.net The use of chirally pure 2-chloropropionic acid precursors is crucial in the synthesis of many chiral drugs and pesticides. researchgate.net
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorophenol (B122985), 2-Chloropropionic acid | Potassium hydroxide | Dimethyl sulfoxide (DMSO) | 20-80 | 90-93.5% | google.com |
| Phenol, (S)-2-Chloropropionic acid | Potassium iodide (KI) | Not specified (reflux) | 125 | 74.9% | researchgate.net |
| 4-(6-chloro-2-quinoxalyloxy)phenol, L-2-chloropropionic acid salt | Alkali metal hydroxide | Aromatic hydrocarbon / Aprotic polar solvent | Not specified | High conversion | google.com |
The chemical foundation for the synthesis of phenoxyacetic and phenoxypropanoic acids is the nucleophilic substitution reaction. libretexts.org In this mechanism, a phenoxide ion, generated by deprotonating the corresponding phenol with a base (e.g., sodium hydroxide or potassium hydroxide), acts as the nucleophile. This electron-rich phenoxide then attacks the electrophilic carbon atom of the α-halogenated propionic acid (or its ester), displacing the halide ion (e.g., Cl⁻, Br⁻) as the leaving group.
This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The stereochemical outcome of this reaction is an inversion of configuration at the chiral center if a single enantiomer of the halogenated propionic acid is used. libretexts.org For example, reacting a phenol with (S)-2-chloropropionic acid will yield the (R)-phenoxypropanoic acid. researchgate.net This stereochemical control is a key advantage when synthesizing enantiomerically pure products. The synthesis of related phenoxyacetic acids also follows this nucleophilic substitution pathway, reacting a phenoxide salt with a salt of chloroacetic acid. google.com
Biocatalytic and Enantioselective Synthesis Routes for Chiral Phenoxypropanoic Acids
To overcome the limitations of classical synthesis which often produce racemic mixtures, biocatalytic methods have been developed. These techniques utilize enzymes or whole microbial cells to achieve high enantioselectivity under mild reaction conditions, offering an environmentally friendly alternative for producing single-enantiomer compounds. nih.govmagtech.com.cn
Enzymatic kinetic resolution is a widely used strategy for separating enantiomers of chiral phenoxypropanoic acids. This technique employs enzymes, most commonly lipases, that exhibit high stereoselectivity, preferentially catalyzing the reaction of one enantiomer in a racemic mixture while leaving the other unreacted. mdpi.com For example, the enantioselective resolution of racemic (R,S)-2-phenoxypropionic acid methyl ester has been successfully achieved using an immobilized lipase (B570770) from Aspergillus oryzae. nih.gov Under optimized conditions, this method can achieve a high enantiomeric excess (e.e.s) of 99.5% for the remaining substrate with a conversion rate of 50.8%. nih.gov
Lipases are effective biocatalysts for the hydrolysis or transesterification of various substrates, producing valuable chiral intermediates. mdpi.com The choice of enzyme, substrate form (acid or ester), and reaction conditions are critical for achieving high efficiency and selectivity. nih.govias.ac.in
| Enzyme/Biocatalyst | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Lipase from Aspergillus oryzae (immobilized) | (R, S)-2-Phenoxy-propionic acid methyl ester | Enantioselective resolution | Achieved 99.5% e.e.s and 50.8% conversion. | nih.gov |
| Lipase from Candida rugosa | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic resolution | High E-value (67.45) and product enantiomeric excess (96.17% e.e.p). | mdpi.com |
| Lipase from Burkholderia cepacia (Amano PS) | Racemic aryl carboxylic acid esters | Enzymatic hydrolysis | Effective for resolution, leading to (R)-esters and (S)-acids. | mdpi.com |
Whole microbial cells serve as effective biocatalysts for producing chiral intermediates through biotransformation. medcraveonline.com Microorganisms possess a vast array of enzymes that can perform complex chemical modifications with high regio- and enantioselectivity. medcraveonline.com
A notable example is the use of the fungus Beauveria bassiana, which can regioselectively hydroxylate (R)-2-phenoxypropionic acid (R-PPA) at the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). researchgate.netnih.gov R-HPPA is a key intermediate for the synthesis of several aryloxyphenoxypropionic acid herbicides. nih.gov This biotransformation offers a direct and efficient route to a functionalized chiral product that would be challenging to achieve through traditional chemical synthesis. nih.gov
Another strategy involves the enantioselective degradation of a racemic mixture. The bacterium Sphingomonas herbicidovorans has been shown to completely degrade both enantiomers of the chiral herbicide mecoprop (B166265), a structurally related phenoxypropanoic acid. nih.gov However, it degrades the (S)-enantiomer much faster than the (R)-enantiomer, indicating the presence of enantiomer-specific enzymes. nih.gov Such processes can be harnessed to isolate one enantiomer from a racemic mixture.
Chiral Separation Techniques for Phenoxypropanoic Acid Enantiomers
For racemic mixtures of phenoxypropanoic acids produced by non-stereoselective chemical synthesis, effective separation of the enantiomers is essential. Modern analytical and preparative techniques offer high-resolution separation of chiral compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for enantiomer separation. nih.govjiangnan.edu.cn Polysaccharide-based CSPs are particularly popular and effective for a broad range of chiral molecules. chromatographyonline.com For acidic compounds like phenoxypropanoic acids, anion-exchanger CSPs such as CHIRALPAK QN-AX and QD-AX have demonstrated excellent enantioselectivity. chiraltech.com The separation mechanism on these columns is based on an ionic exchange between the anionic analyte and the protonated chiral selector on the stationary phase. chiraltech.com
Capillary Electrophoresis (CE) is another high-efficiency technique for chiral analysis. nih.gov Enantiomeric separation in CE is achieved by adding a chiral selector, such as cyclodextrin, to the background electrolyte. nih.gov The differential inclusion complexation between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov Both HPLC and CE can achieve baseline resolution of the R- and S-isomers of phenoxypropanoic acids. nih.gov While HPLC is often more precise and accurate for quantitative assays, CE provides a valuable alternative for separation and detection. nih.gov
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). Common CSPs include polysaccharide derivatives and anion exchangers. | High precision and accuracy for assays, high loading capacity for preparative separation, robust and widely applicable. | Requires specific and often expensive chiral columns; method development can be time-consuming. | nih.govchromatographyonline.comchiraltech.com |
| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field due to complexation with a chiral selector (e.g., cyclodextrins) in the buffer. | High separation efficiency, rapid analysis times, requires very small sample volumes and less solvent. | Less precise and accurate for quantification compared to HPLC, lower loading capacity. | nih.govnih.gov |
Mechanism of Action and Physiological Responses in Plant Systems
Auxinic Activity and Plant Growth Regulatory Mechanisms
The herbicidal efficacy of 2-(2,4-Dimethylphenoxy)propanoic acid is rooted in its ability to function as a powerful mimic of natural plant hormones, specifically indole-3-acetic acid (IAA), the most common endogenous auxin. wikipedia.orgpressbooks.pubplantsjournal.com
Synthetic auxins like this compound are structurally similar to the natural plant hormone IAA. pressbooks.pub This resemblance allows them to be recognized by the plant's auxin perception and signaling machinery. nih.gov Unlike endogenous IAA, which plants can metabolize and regulate, synthetic auxins are resistant to degradation. researchgate.net This persistence leads to a continuous, overwhelming stimulation of auxin-responsive pathways. researchgate.netunl.edu
At low concentrations, these synthetic compounds can act as plant growth regulators, stimulating cell growth. pressbooks.pubunl.edu However, at the higher concentrations typical of herbicidal applications, they become phytotoxic, causing the uncontrolled and unsustainable growth that leads to the death of susceptible plants. wikipedia.orgunl.edu
Table 1: Comparison of Natural and Synthetic Auxins
| Feature | Endogenous Auxin (IAA) | This compound |
|---|---|---|
| Primary Function | Regulates normal plant growth and development | Acts as a herbicide by inducing uncontrolled growth wikipedia.org |
| Cellular Regulation | Tightly regulated by biosynthesis, transport, and degradation | Resists metabolic breakdown, causing persistent stimulation researchgate.net |
| Effective Concentration | Active at very low, naturally occurring concentrations | Phytotoxic at herbicidal application rates unl.edu |
The molecular mechanism of synthetic auxins begins with their binding to specific auxin receptors. nih.gov The primary receptors are part of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. researchgate.net These proteins are components of a larger complex known as the SCF-TIR1/AFB ubiquitin ligase complex.
When this compound binds to the TIR1/AFB receptor, it stabilizes the interaction between the receptor and a family of transcriptional repressor proteins called Aux/IAAs. This binding event tags the Aux/IAA proteins for destruction by the cell's proteasome system. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of numerous auxin-responsive genes. nih.govresearchgate.net This flood of gene activation is what drives the subsequent physiological chaos within the plant.
Induced Cellular and Developmental Responses in Susceptible Plants
The overstimulation of the auxin signaling pathway triggers a cascade of destructive cellular and developmental events in susceptible dicotyledonous plants. nih.gov
One of the most prominent effects of this compound is the induction of rapid and uncontrolled cell division, particularly in the vascular tissues. beyondpesticides.orgorst.edu This leads to a variety of visible symptoms of abnormal growth, including:
Epinasty: Twisting and curling of stems and petioles. msstate.edu
Leaf Malformation: Cupping and distortion of leaves.
Tissue Proliferation: Formation of callus-like tissues on stems and roots.
This unsustainable growth consumes the plant's energy reserves and disrupts the function of its vascular system, impairing the transport of water and nutrients, which ultimately contributes to the plant's death. researchgate.netmt.gov
Auxinic herbicides profoundly affect the plant cell wall. researchgate.net The "acid growth hypothesis" posits that auxins stimulate proton pumps in the cell membrane, which acidify the cell wall space. frontiersin.org This acidic environment activates enzymes called expansins, which loosen the connections between cell wall polysaccharides, increasing cell wall plasticity and allowing for cell elongation. orst.edufrontiersin.org The persistent action of this compound leads to abnormal and excessive increases in cell wall plasticity. orst.edu
Furthermore, the compound disrupts normal biosynthetic processes. It causes an abnormal increase in the synthesis of proteins and ethylene (B1197577). researchgate.netorst.edu The overproduction of ethylene, a stress-related phytohormone, contributes to many of the herbicidal symptoms, including epinasty and senescence, accelerating the plant's decline. researchgate.netnih.gov Studies on related compounds like 2,4-D have shown that they alter the synthesis of cell wall polysaccharides, such as pectins, which are crucial for wall structure and integrity. scilit.comcngb.org
Table 2: Physiological Effects in Susceptible Plants
| Response Category | Specific Effect | Consequence |
|---|---|---|
| Cellular Growth | Uncontrolled cell division and elongation msstate.eduorst.edu | Stem twisting, leaf cupping, tissue damage msstate.edumt.gov |
| Hormonal Balance | Overproduction of ethylene researchgate.net | Accelerated senescence and epinasty researchgate.netnih.gov |
| Cell Wall Integrity | Abnormal increase in wall plasticity orst.edu | Loss of structural control, uncontrolled expansion |
| Vascular System | Disruption of phloem and xylem function | Impaired transport of water and nutrients |
Structure-Activity Relationships in Phenoxypropanoic Acids
The herbicidal activity of phenoxypropanoic acids is highly dependent on their specific chemical structure. Key structural features influence their ability to mimic auxin and interact with its receptors.
The Phenyl Ring: The substitution pattern on the aromatic ring is critical. For this compound, the two methyl groups at the 2 and 4 positions are crucial for its activity. The type, number, and position of substituents on the ring affect the molecule's polarity, stability, and fit within the auxin receptor's binding pocket. mdpi.com
The Propanoic Acid Side Chain: The carboxylic acid group on the side chain is essential for activity, as it mimics the carboxylate of IAA. The methyl group at the alpha-carbon of the propanoic acid chain creates a chiral center.
Stereochemistry: For many phenoxypropanoic acid herbicides, such as the related mecoprop (B166265), the herbicidal activity resides almost exclusively in one of the two stereoisomers (enantiomers). wikipedia.orgorst.edu The (R)-(+)-enantiomer is typically the herbicidally active form, as its three-dimensional shape allows for effective binding to the auxin receptor, whereas the (S)-(-)-enantiomer is largely inactive. orst.edu This stereospecificity highlights the precise structural requirements for interaction with the plant's molecular machinery.
These structure-activity relationships have guided the development of various phenoxy herbicides, optimizing for increased efficacy and selectivity. mdpi.comjocpr.com
Influence of Stereochemistry on Biological Activity
The biological activity of many phenoxypropanoic acid herbicides, a class to which this compound belongs, is highly dependent on the stereochemistry of the molecule. These compounds possess a chiral center at the alpha-carbon of the propanoic acid moiety, resulting in two stereoisomers (enantiomers): the (R)-enantiomer and the (S)-enantiomer.
Research on structurally similar herbicides, such as dichlorprop (B359615) and mecoprop, has consistently demonstrated that the herbicidal activity resides almost exclusively in the (R)-enantiomer. lookchem.comnih.gov The (R)-isomer is the one that effectively mimics natural auxin and binds to the auxin receptors in plants, initiating the cascade of events that leads to herbicidal effects. lookchem.com Conversely, the (S)-enantiomer is often found to be biologically inactive or significantly less active. nih.gov
This enantioselectivity is a critical aspect of the compound's mechanism of action, as the three-dimensional structure of the molecule determines its ability to fit into the binding site of the target auxin receptors. While specific studies on the individual enantiomers of this compound are not extensively detailed in the provided search results, the well-established principle of stereoisomerism in this class of herbicides strongly suggests that the (R)-enantiomer of this compound is the biologically active form.
Enantioselectivity of Phenoxypropanoic Acid Herbicides
| Compound | Active Enantiomer | Inactive/Less Active Enantiomer |
|---|---|---|
| Dichlorprop | (R)-(+)-Dichlorprop | (S)-(-)-Dichlorprop |
| Mecoprop | (R)-(+)-Mecoprop | (S)-(-)-Mecoprop |
| Fenoxaprop | (R)-Fenoxaprop | (S)-Fenoxaprop |
Metabolic Transformations of 2 2,4 Dimethylphenoxy Propanoic Acid in Biological Systems
Plant Metabolism and Conjugation Pathways
In plants, the metabolism of phenoxyalkanoic acid herbicides is a key determinant of their selectivity and persistence. The detoxification process generally occurs in three phases. Phase I involves the initial modification of the herbicide molecule, Phase II consists of conjugation with endogenous plant molecules, and Phase III involves compartmentalization or further metabolism of the conjugates. For 2-(2,4-Dimethylphenoxy)propanoic acid, the key metabolic transformations include side-chain degradation, aromatic ring hydroxylation, and conjugation.
Side-Chain Degradation Mechanisms
One of the initial steps in the plant metabolism of phenoxyalkanoic acids is the degradation of the aliphatic side chain. This process typically involves the cleavage of the ether linkage that connects the propanoic acid side chain to the aromatic ring. This reaction is analogous to the well-documented side-chain cleavage of 2,4-D, which results in the formation of the corresponding phenol (B47542).
For this compound, this degradation would yield 2,4-Dimethylphenol . This transformation effectively detoxifies the herbicide, as the resulting phenol does not exhibit the same auxinic activity as the parent compound. The cleavage of the propanoic acid side chain is a critical detoxification step, preventing the molecule from interfering with the plant's hormonal pathways that regulate growth and development.
Aromatic Ring Hydroxylation Processes
Another significant Phase I metabolic pathway in plants is the hydroxylation of the aromatic ring. This reaction is catalyzed by cytochrome P450 monooxygenases and introduces one or more hydroxyl (-OH) groups onto the benzene (B151609) ring. This process increases the water solubility of the compound, facilitating subsequent conjugation reactions.
For this compound, hydroxylation can occur at various positions on the 2,4-dimethylphenyl ring. The resulting hydroxylated metabolites are generally less phytotoxic than the parent molecule. This hydroxylation is a common detoxification mechanism for many xenobiotics in plants, serving to increase their polarity and prepare them for conjugation.
Conjugation with Endogenous Plant Constituents (e.g., Amino Acids, Glucose)
Following the initial modifications of side-chain degradation or ring hydroxylation, the resulting metabolites, or the parent compound itself, can undergo Phase II conjugation reactions. In this process, the herbicide or its metabolite is covalently linked to endogenous plant molecules, such as amino acids or glucose. unl.eduunl.edu These conjugation reactions further increase the water solubility of the xenobiotic and reduce its biological activity.
Conjugation with Amino Acids: Phenoxyacetic acid herbicides are known to form conjugates with various amino acids, including aspartic acid, glutamic acid, valine, leucine, phenylalanine, and tryptophan. unl.edu The carboxylic acid group of this compound can form a peptide bond with the amino group of an amino acid. These amino acid conjugates are generally considered to be detoxification products and are often sequestered within the plant cell or bound to cell wall components. unl.edu
Conjugation with Glucose: Glucose conjugation is another major pathway for the detoxification of phenoxy herbicides in plants. unl.edu The carboxylic acid group of this compound can form a glucose ester. Alternatively, if the aromatic ring has been hydroxylated, the resulting phenolic hydroxyl group can form an O-glucoside. These glucose conjugates are highly water-soluble and are typically transported to and stored in the vacuole, effectively removing them from sites of metabolic activity. unl.edu While glucose ester formation is a detoxification step, it can be reversible, with the potential for the active herbicide to be released back into the plant. unl.edu
Microbial Degradation Pathways
Microorganisms in the soil and water play a crucial role in the environmental degradation of herbicides like this compound. A diverse range of bacteria and fungi possess the enzymatic machinery to break down these compounds, often using them as a source of carbon and energy. The degradation pathways are highly dependent on the presence or absence of oxygen.
Aerobic Degradation Mechanisms (e.g., Hydroxylation, Decarboxylation, Ring Opening)
Under aerobic conditions, the microbial degradation of phenoxyalkanoic acids is a well-characterized process. The pathways for 2,4-D degradation, involving the tfd genes, serve as a model for the breakdown of this compound. nih.gov
The initial step is typically the cleavage of the ether bond by a dioxygenase, yielding 2,4-Dimethylphenol and glyoxylate. The 2,4-Dimethylphenol is then hydroxylated by a monooxygenase to form a catechol derivative, likely 3,5-Dimethylcatechol .
This catechol intermediate is a critical juncture in the degradation pathway. The aromatic ring is then cleaved by a catechol dioxygenase. This can occur through two main routes:
Ortho-cleavage: The ring is broken between the two hydroxyl groups.
Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups.
The ring cleavage results in the formation of linear, aliphatic intermediates. These intermediates are then further metabolized through pathways such as the beta-ketoadipate pathway, eventually being converted into central metabolic intermediates like succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. This complete mineralization results in the conversion of the organic herbicide into carbon dioxide, water, and microbial biomass.
| Microorganism Genus | Degradation Capability |
| Pseudomonas | Capable of degrading various phenoxy herbicides. nih.gov |
| Cupriavidus | Known to harbor genes for 2,4-D degradation. nih.gov |
| Sphingomonas | Implicated in the biodegradation of 2,4-D. nih.gov |
| Achromobacter | Associated with 2,4-D biodegradation. nih.gov |
| Ochrobactrum | Associated with 2,4-D biodegradation. nih.gov |
| Mortierella | Fungal species capable of degrading 2,4-D. nih.gov |
| Umbelopsis | Fungal species capable of degrading 2,4-D. nih.gov |
Anaerobic Biotransformation Mechanisms
Under anaerobic conditions, the degradation of aromatic compounds proceeds through different biochemical pathways, as oxygen is not available to act as an electron acceptor. For chlorinated phenoxy herbicides, a key initial step is reductive dechlorination. However, for a non-chlorinated compound like this compound, this specific mechanism is not relevant.
The anaerobic degradation would likely commence with the cleavage of the ether linkage, similar to the aerobic pathway, to produce 2,4-Dimethylphenol . The subsequent anaerobic degradation of 2,4-Dimethylphenol is less well-defined but is expected to follow general pathways for anaerobic aromatic catabolism. These pathways often involve an initial "activation" of the stable aromatic ring, for example, through carboxylation, before the ring is reduced and subsequently cleaved.
Identification and Characterization of Key Microbial Strains and Consortia Involved
The biodegradation of this compound, commonly known as Dichlorprop (B359615), is primarily driven by microorganisms. tandfonline.comnih.gov Both individual microbial strains and complex microbial consortia have been identified and characterized for their ability to metabolize this herbicide. The enantioselective degradation of Dichlorprop is a notable characteristic of many of these microbial systems, with preferential degradation of one enantiomer over the other often observed. tandfonline.comnih.govnih.gov
Individual Microbial Strains
A number of bacterial strains capable of utilizing Dichlorprop as a sole source of carbon and energy have been isolated from contaminated soils. koreascience.kr These isolates often exhibit the ability to degrade both the (R)- and (S)-enantiomers of Dichlorprop. koreascience.kr However, instances of enantioselective degradation have also been documented, such as in the case of strain DP522, which preferentially degrades (S)-Dichlorprop. koreascience.kr
Studies have identified bacteria from several genera with the capacity to degrade Dichlorprop. Analysis of 16S rDNA sequences of isolated Dichlorprop-degrading bacteria has shown relations to the genera Sphingomonas, Herbaspirillum, and Bradyrhizobium. koreascience.kr For instance, Sphingomonas herbicidovorans MH has been shown to completely degrade both enantiomers of Dichlorprop, exhibiting a preference for the (S)-enantiomer. nih.gov Another isolated strain, Sphingobium sp. strain L3, has demonstrated the ability to completely degrade racemic Dichlorprop, as well as its individual (R)- and (S)-enantiomers, within 12 hours. nih.gov
Fungal genera have also been implicated in the degradation of phenoxyalkanoic acid herbicides, including compounds structurally related to Dichlorprop. Genera such as Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium are known to degrade 2,4-D, a related herbicide, and may play a role in Dichlorprop metabolism. d-nb.infomdpi.com
Table 1: Isolated Bacterial Strains Involved in Dichlorprop Degradation
| Strain/Genus | Key Characteristics | Reference |
|---|---|---|
| Sphingomonas sp. | Degrades Dichlorprop as a sole carbon and energy source. | koreascience.kr |
| Herbaspirillum sp. | Isolated from soil and capable of Dichlorprop degradation. | koreascience.kr |
| Bradyrhizobium sp. | Identified as a Dichlorprop-degrading bacterium. | koreascience.kr |
| Strain DP522 | Exhibits enantioselective degradation of (S)-Dichlorprop. | koreascience.kr |
| Sphingomonas herbicidovorans MH | Degrades both enantiomers, with a preference for the (S)-enantiomer. | nih.gov |
| Sphingobium sp. strain L3 | Completely degrades racemic, (R)-, and (S)-Dichlorprop within 12 hours. | nih.gov |
| Sphingopyxis sp. | Identified as a key degrader in microbial consortia. | nih.govasm.org |
Microbial Consortia
In natural environments, the degradation of Dichlorprop is often carried out by complex microbial communities rather than single species. nih.govasm.org These consortia can exhibit synergistic interactions, leading to more efficient and complete degradation of the herbicide. nih.govasm.org DNA stable isotope probing (SIP) and metagenomic analysis have been instrumental in identifying the key members of these consortia and elucidating their cooperative metabolic activities. nih.govnih.govasm.org
A key finding from these studies is the identification of a synergistic consortium where different members carry out distinct steps of the degradation pathway. For example, Sphingobium and Sphingopyxis species have been identified as the primary degraders responsible for the initial breakdown of Dichlorprop enantiomers. nih.govnih.govasm.org The resulting metabolite, 2,4-dichlorophenol (B122985), is then further catabolized by other bacterial genera within the consortium, such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter. nih.govnih.govasm.org This division of labor allows for the enhanced degradation of the parent compound. nih.govasm.org
The application of Dichlorprop to soil has been shown to increase the diversity of the bacterial community and stimulate the growth of taxa related to its degradation, particularly those belonging to the family Sphingomonadaceae. tandfonline.comnih.govtandfonline.com This suggests that the presence of the herbicide can select for and enrich a microbial community capable of its catabolism.
Table 2: Key Genera in Synergistic Dichlorprop-Degrading Consortia
| Genus | Role in Consortium | Reference |
|---|---|---|
| Sphingobium | Primary degrader of Dichlorprop enantiomers. | nih.govnih.govasm.org |
| Sphingopyxis | Primary degrader of Dichlorprop enantiomers. | nih.govnih.govasm.org |
| Dyella | Degrades the intermediate metabolite, 2,4-dichlorophenol. | nih.govnih.govasm.org |
| Sphingomonas | Degrades the intermediate metabolite, 2,4-dichlorophenol. | nih.govnih.govasm.org |
| Pseudomonas | Degrades the intermediate metabolite, 2,4-dichlorophenol. | nih.govnih.govasm.org |
| Achromobacter | Degrades the intermediate metabolite, 2,4-dichlorophenol. | nih.govnih.govasm.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dichlorprop |
| (R)-Dichlorprop |
| (S)-Dichlorprop |
| 2,4-dichlorophenol |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| 2-methyl-4-chlorophenoxyacetic acid |
| Mecoprop (B166265) |
| 2,4,5-trichlorophenoxyacetic acid |
| 3,5-dichlorocatechol |
| 2,4-dichloro-cis,cis-muconate |
| trans-2-chlorodienelactone |
| cis-2-chlorodienelactone |
| 2-chloromaleylacetate |
| maleylacetate |
| 4-hydroxybenzoate |
| benzoate |
| β-ketoadipate |
| 4-hydroxyphenylacetic acid |
| 2,2-dichloropropionic acid |
| 3-chloropropionic acid |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin |
| dymron |
| 2-methyl-4-chlorophenol |
| 2-(2-methyl-4-chloro-phenoxy) propionic acid (MCPP) |
| catechol |
| 3-hydroxybenzoate |
| phenol |
Environmental Fate and Transport Dynamics of 2 2,4 Dimethylphenoxy Propanoic Acid
Soil Environmental Behavior
Once in the soil, 2-(2,4-Dimethylphenoxy)propanoic acid is subject to several processes that determine its mobility and persistence. These include adsorption to soil particles, microbial degradation, and leaching.
The mobility of this compound in soil is largely dictated by its adsorption to soil components. Adsorption is the process by which the chemical adheres to soil particles, which can limit its movement through the soil profile.
Research indicates that soil organic carbon content is a primary factor influencing the adsorption of this compound. nih.gov Soils with higher organic carbon content exhibit a greater capacity to adsorb this compound, thereby reducing its mobility. nih.gov Conversely, in sandy soils with low organic carbon, adsorption is significantly lower, leading to higher mobility. nih.gov
The pH of the soil also plays a crucial role. Desorption, the release of the adsorbed compound back into the soil solution, tends to increase with higher pH levels. nih.gov This is related to the octanol/water partitioning coefficient (Kow), a measure of a chemical's lipophilicity, which for dichlorprop (B359615) is inversely related to pH. nih.gov In the pH range of 4 to 7, the Kow value can vary significantly, which in turn affects its adsorption to the organic carbon in the soil (Koc). nih.gov
Due to its generally low adsorption in many soil types, this compound is considered to have a high potential to leach, particularly in calcareous soils. tandfonline.com This mobility means it can potentially move from the soil surface and enter groundwater systems. tandfonline.com
Table 1: Adsorption and Mobility of this compound in Different Soil Types
| Soil Characteristic | Influence on Adsorption | Influence on Mobility |
|---|---|---|
| High Organic Carbon | High adsorption capacity nih.gov | Low mobility |
| Low Organic Carbon (e.g., Sandy Soil) | Low adsorption capacity nih.gov | High mobility |
| Increasing pH | Decreased adsorption (Increased desorption) nih.gov | Increased mobility nih.gov |
| Calcareous Soil | - | Very high leaching potential tandfonline.com |
The persistence of this compound in the soil environment is generally considered to be low. tandfonline.com The primary mechanism for its dissipation is microbial degradation. nih.gov
The environmental half-life (DT50), which is the time it takes for 50% of the initial amount of the compound to dissipate, is a key indicator of its persistence. For dichlorprop, the half-life in aerobic soil is typically around 10 days. tandfonline.com However, this can be influenced by various factors, including soil type, pH, and the specific stereoisomer of the compound. tandfonline.comnih.gov
Studies have shown enantioselective degradation, where one stereoisomer degrades faster than the other. In many cases, the S-enantiomer of dichlorprop dissipates more rapidly than the R-enantiomer. tandfonline.comnih.gov For example, in one study, the half-life of S-dichlorprop was approximately 8 days in two different soils, while the more persistent R-dichlorprop had half-lives of about 12 to 13 days. nih.govresearchgate.net Dichlorprop was observed to dissipate faster in soil with lower organic matter content. nih.gov It is important to note that degradation is negligible in sterilized soils, confirming the critical role of soil microorganisms in this process. nih.gov
Table 2: Environmental Half-Life (DT50) of this compound in Soil
| Enantiomer | Soil A (DT50 in days) | Soil D (DT50 in days) | General Aerobic Soil (DT50 in days) |
|---|---|---|---|
| S-dichlorprop | 8.22 nih.govresearchgate.net | 8.06 nih.govresearchgate.net | - |
| R-dichlorprop | 12.93 nih.govresearchgate.net | 12.38 nih.govresearchgate.net | - |
| Racemic Dichlorprop | - | - | ~10 tandfonline.com |
Aquatic Environmental Behavior
When this compound enters aquatic environments, its fate is determined by processes such as hydrolysis, photolysis, and its solubility in water, which affects its distribution.
This compound is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of functional groups that are susceptible to this process. nih.gov
However, it is susceptible to direct photolysis by sunlight because it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov The rate of photodegradation can vary depending on the specific aqueous system. For instance, photodegradation rates have been measured in various river and lake waters, leading to the formation of several degradation products, including 2,4-dichlorophenol (B122985) and other related compounds. nih.gov
This compound is moderately soluble in water. herts.ac.uk This solubility, combined with its mobility in soil, contributes to its potential to be found in both surface water and groundwater. tandfonline.comnih.gov
Its presence in surface water can result from runoff from treated agricultural fields or direct application for aquatic weed control. who.int Once in a body of water, it can be distributed throughout the water column. ca.gov In groundwater, its presence is often linked to its high leaching potential in certain soil types. tandfonline.com Dichlorprop has been detected in drinking water reservoirs, indicating its potential for widespread distribution in aquatic systems. nih.gov Under anaerobic conditions, such as those found in some groundwater aquifers, the degradation of dichlorprop can be very slow, with half-lives potentially extending to hundreds or even over a thousand days. nih.gov
Atmospheric Transport and Deposition Processes
While less studied than its soil and aquatic behavior, atmospheric transport is a potential pathway for the distribution of this compound. After application, the compound can volatilize into the atmosphere and be transported over distances. researchgate.net
The vapor-phase of the compound can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 34 hours. nih.gov Particulate-phase dichlorprop can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition. noaa.govusgs.gov
The detection of dichlorprop in precipitation in remote areas, such as the Arctic, provides evidence of its potential for long-range atmospheric transport. ethernet.edu.et This indicates that the compound can be deposited in areas far from where it was originally applied, contributing to its global distribution. usgs.govethernet.edu.et
Ecological Interactions and Responses of Non Target Organisms
Effects on Non-Target Flora
Impact on Plant Community Structure and Interspecies Competition
2-(2,4-Dimethylphenoxy)propanoic acid, also known as Mecoprop (B166265) (MCPP), is a selective, hormone-type herbicide designed to control broadleaf weeds. orst.eduwikipedia.org Its application, particularly through herbicide drift from treated areas, can have significant impacts on the structure of non-target plant communities. nih.gov The compound alters the competitive balance between species by selectively suppressing susceptible plants while allowing tolerant ones to thrive. nih.govnih.gov
In microcosm experiments simulating herbicide drift, mecoprop was shown to alter the balance between various native dicotyledonous species. nih.gov The growth of certain species, such as Hedge Woundwort (Stachys sylvatica) and perennial ryegrass (Lolium perenne), was actually enhanced in areas closer to the sprayer, likely due to the removal of more susceptible competitors. nih.gov Conversely, other species experienced a reduction in performance or yield, leading to a shift in the community's composition. nih.gov This demonstrates that mecoprop can directly influence interspecies competition, favoring the growth of more resistant species, which can lead to a decrease in local plant species richness and diversity over time. nih.govnih.gov The effects are not uniform across all plants; sensitivity is highly dependent on whether the species is a monocot or a dicot and the specific efficacy spectrum of the herbicide. mst.dk
Alterations in Growth and Morphological Development of Non-Target Plants
As a synthetic auxin, mecoprop functions by inducing uncontrolled growth in susceptible plants, which ultimately leads to their death. wikipedia.org In non-target plants exposed to sub-lethal doses, such as through spray drift, the effects manifest as various alterations in growth and morphology. nih.gov Mecoprop is absorbed by the leaves and translocated to the roots, where it disrupts normal enzyme activity and growth processes. orst.eduscbt.com
Table 1: Observed Effects of Mecoprop Drift on Non-Target Plant Species
| Species | Common Name | Observed Effect |
|---|---|---|
| Stachys sylvatica | Hedge Woundwort | Enhanced growth |
| Lolium perenne | Perennial Ryegrass | Enhanced growth |
| Digitalis purpurea | Foxglove | Reduced yield |
| Galium mollugo | Hedge Bedstraw | Reduced performance/yield |
| Hypericum hirsutum | Hairy St John's-wort | Reduced yield |
| Lychnis flos-cuculi | Ragged-Robin | Reduced flowering performance |
| Primula veris | Cowslip | Reduced yield and flowering |
| Ranunculus acris | Meadow Buttercup | Reduced flowering performance |
Data sourced from microcosm experiments simulating herbicide drift. nih.gov
Impacts on Aquatic Ecosystems and Biota
Responses of Aquatic Invertebrates and Fish
Mecoprop is considered to have low acute toxicity to freshwater fish. beyondpesticides.org However, specific toxicity levels vary among species and life stages. orst.edunih.gov For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour LC50 (the concentration lethal to 50% of the test population) is reported as 124 ppm, while for Bluegill Sunfish (Lepomis macrochirus), it is greater than 100 ppm. orst.edu Another study found a 96-hour LC50 of 7 mg/L for Rainbow Trout. oekotoxzentrum.ch
Aquatic invertebrates show varying sensitivity. For the water flea (Daphnia magna), a key organism in freshwater food webs, the acute 48-hour EC50 (the concentration causing an effect in 50% of the population) is reported to be greater than 91 mg/L. herts.ac.uk The larval stages of marine invertebrates can also be affected. For the Pacific oyster (Crassostrea gigas), the EC50 for normal embryo-larval development was 42.55 mg/L for mecoprop and 78.85 mg/L for its active R-isomer, mecoprop-P. nih.gov The compound was observed to particularly impair shell formation in the oyster larvae. nih.gov While mecoprop has a low potential to bioaccumulate in fish, its presence in aquatic systems can still pose a direct toxic risk to sensitive organisms. orst.edunih.gov
Table 2: Acute Toxicity of Mecoprop to Select Aquatic Organisms
| Species | Common Name | Endpoint | Value | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 124 ppm | orst.edu |
| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 7 mg/L | oekotoxzentrum.ch |
| Lepomis macrochirus | Bluegill Sunfish | 96-hr LC50 | >100 ppm | orst.edu |
| Daphnia magna | Water Flea | 48-hr EC50 | >91 mg/L | herts.ac.uk |
| Crassostrea gigas | Pacific Oyster | 36-hr EC50 (Embryotoxicity) | 42.55 mg/L | nih.gov |
LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%.
Indirect Effects on Aquatic Habitat and Food Sources
Beyond direct toxicity, herbicides like mecoprop can exert significant indirect effects on aquatic ecosystems by altering habitat and food web dynamics. wodnesprawy.plresearchgate.net The primary mechanism for these effects is the removal of susceptible aquatic plants (macrophytes). wodnesprawy.pl Macrophytes are fundamental to the structure and function of many aquatic systems, providing physical habitat, refuge from predators, and a direct or indirect food source for a wide array of organisms. researchgate.net
The reduction or elimination of aquatic plant beds can lead to a cascade of effects. wodnesprawy.pl It diminishes the available habitat for many invertebrates and juvenile fish that rely on the complex structure of the plants for shelter. researchgate.net The loss of this plant biomass also means a loss of the associated epiphytic algae and microorganisms that grow on plant surfaces, which are a critical food source for numerous grazing invertebrates. wodnesprawy.pl A decline in these primary food sources can, in turn, reduce the populations of invertebrates and the fish that feed on them. wodnesprawy.pl Furthermore, extensive removal of macrophytes can lead to an increase in phytoplankton (algal blooms) due to increased light availability and nutrients released from decaying plants, fundamentally shifting the ecosystem's energy base and potentially degrading water quality. wodnesprawy.pl
Influence on Soil Microbial Communities and Ecosystem Function
The primary route of mecoprop degradation in soil is through microbial activity. service.gov.uk The compound's persistence in soil is relatively short, with a residual activity of about two months, largely due to its breakdown by soil microorganisms. orst.edu Mecoprop can serve as a carbon and energy source for certain microbial communities. service.gov.uknih.gov
Research has identified several bacterial species and communities capable of degrading mecoprop. A synergistic community comprising Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter species has been shown to effectively use mecoprop as a sole carbon source. nih.gov Other studies have implicated Burkholderia glathei and Sphingomonas herbicidovorans in its degradation. scbt.comnih.gov The degradation process can be enantioselective; different microbial communities may preferentially degrade one of the two stereoisomers of mecoprop, the (R)- or (S)-enantiomer. nih.govoup.com For example, under aerobic conditions, the herbicidally active (R)-enantiomer is often preferentially degraded, while under anaerobic denitrifying conditions, communities may show a preference for the (S)-enantiomer. nih.gov
The rate of biodegradation is significantly influenced by soil depth. The half-life of mecoprop-P was found to be approximately 12 days in topsoil (<30 cm) but increased to over 84 days at depths of 70-80 cm, correlating with a decrease in the abundance of specific degradation genes (tfdA). researchgate.net While mecoprop can be readily degraded in the topsoil, its high mobility in many soil types creates a potential for it to leach into deeper soil layers where degradation is much slower, posing a risk to groundwater. orst.eduservice.gov.uk Studies have also shown that mecoprop can affect soil ecosystem functions, such as soil respiration and nitrogen transformation processes. scbt.com
Molecular and Physiological Mechanisms of Plant Resistance to Phenoxypropanoic Acids
Target-Site Resistance Mechanisms
Target-site resistance is a primary mechanism through which plants develop resistance to phenoxypropanoic acid herbicides. This form of resistance arises from genetic mutations that alter the herbicide's specific molecular target within the plant, reducing the binding affinity of the herbicide and rendering it less effective. nih.gov
For aryloxyphenoxypropionate (APP) herbicides, a subgroup of phenoxypropanoic acids, the primary target is the enzyme Acetyl-CoA Carboxylase (ACCase). nih.govresearchgate.net This plastid-localized enzyme is critical for fatty acid biosynthesis, a vital process for building cell membranes and energy storage. sdiarticle3.comresearchgate.net Inhibition of ACCase by these herbicides halts lipid production, leading to the death of susceptible grass species. sdiarticle3.com
Target-site resistance to APP herbicides most commonly results from single nucleotide polymorphisms in the gene encoding the carboxyl-transferase (CT) domain of the ACCase enzyme. These mutations lead to amino acid substitutions that prevent the herbicide from effectively binding to the enzyme. journalijecc.com Consequently, the ACCase enzyme remains functional even in the presence of the herbicide.
Numerous studies have identified specific mutations in the ACCase gene that confer resistance. The level of resistance can vary depending on the specific amino acid change, the weed species, and the particular herbicide. mdpi.com In some cases, an overproduction or amplification of the ACCase enzyme has also been suggested as a mechanism for resistance, effectively diluting the impact of the herbicide. researchgate.net
| Amino Acid Change | Codon Position | Weed Species Example | Reference |
|---|---|---|---|
| Isoleucine to Leucine | 1781 | Lolium spp., Alopecurus myosuroides | mdpi.com |
| Tryptophan to Cysteine | 2027 | Leptochloa panicoides (Amazon sprangletop) | sdiarticle3.com |
| Isoleucine to Asparagine | 2041 | Alopecurus myosuroides | mdpi.com |
| Aspartate to Glycine | 2078 | Leptochloa panicoides (Amazon sprangletop) | sdiarticle3.com |
| Cysteine to Arginine | 2088 | Lolium spp. | mdpi.com |
| Glycine to Alanine | 2096 | Avena fatua | mdpi.com |
Non-Target Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.netresearchgate.net These mechanisms are generally more complex and can confer resistance to herbicides with different modes of action.
One of the most common forms of NTSR is the enhanced metabolic detoxification of the herbicide. researchgate.net This process typically occurs in three phases, converting the active herbicide into non-toxic molecules that can be safely compartmentalized within the plant cell. researchgate.net
Phase I: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a crucial role in this phase by catalyzing the oxidation of a wide range of compounds, including herbicides. nih.govmdpi.com
Phase II: The modified herbicide is then conjugated (bound) to endogenous molecules like sugars or glutathione (B108866). This reaction is often catalyzed by enzymes such as Glutathione S-transferases (GSTs) or glycosyltransferases, making the compound more water-soluble and less toxic.
Phase III: The conjugated herbicide is transported and sequestered into vacuoles or incorporated into the cell wall, effectively removing it from the cytoplasm where it could interact with its target site. researchgate.net
In resistant weed biotypes, the genes encoding these detoxification enzymes can be overexpressed, leading to a faster breakdown of the herbicide compared to susceptible biotypes. researchgate.net This enhanced metabolism prevents the herbicide from accumulating to lethal levels at the ACCase target site.
For a herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. researchgate.net In some instances, resistance can be conferred by reduced uptake of the herbicide through the leaf cuticle or altered translocation patterns within the plant. researchgate.net
While less common than metabolic resistance, studies have shown that some resistant weed populations exhibit slower or reduced movement of the herbicide from the point of application (usually the leaves) to the meristematic tissues where ACCase is most active. nih.govmdpi.com This can be due to various factors, including sequestration of the herbicide in vacuoles of the treated leaf cells, preventing its entry into the phloem for long-distance transport. researchgate.net By limiting the movement of the phenoxypropanoic acid, the plant can survive what would otherwise be a lethal application.
Induced Systemic Resistance and Biochemical Defense Responses in Plants
Beyond specific resistance mechanisms, plants possess general defense systems that can be activated in response to a wide range of biotic and abiotic stresses, including chemical stressors like herbicides. researchgate.net These responses can lead to a state of heightened defense readiness, sometimes referred to as induced systemic resistance (ISR) or systemic acquired resistance (SAR). nih.govnih.gov This involves complex signaling pathways, often mediated by phytohormones such as salicylic (B10762653) acid and jasmonic acid, that trigger broad-spectrum defense responses throughout the plant. researchgate.net While primarily studied in the context of pathogens, there is evidence that chemical inducers can also trigger these pathways. mdpi.com
A key component of the plant's induced defense response is the activation of the phenylpropanoid pathway. mdpi.comnih.gov This major metabolic pathway produces a diverse array of secondary metabolites that play critical roles in plant defense. mdpi.com Exposure to environmental stresses, including pesticides, can stimulate this pathway, leading to the accumulation of protective phenolic compounds. researchgate.net
Lignin (B12514952): This complex polymer is a primary component of the secondary cell wall. nih.gov Increased lignification can create a physical barrier, reinforcing cell walls to limit the spread of pathogens or potentially sequestering toxic compounds.
Flavonoids: This is a large class of phenolic compounds with diverse functions, including acting as antioxidants to scavenge reactive oxygen species (ROS) that can be generated as a secondary effect of herbicide action. sdiarticle3.comresearchgate.net They also have antimicrobial properties and can act as signaling molecules. mdpi.com
Phytoalexins: These are antimicrobial and often antioxidative compounds that are synthesized de novo and accumulate rapidly at sites of infection or stress. nih.gov They are low-molecular-weight compounds that can inhibit the development of pathogens or mitigate cellular damage.
Studies on the related phenoxy herbicide 2,4-D have shown that its application can lead to increased activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and polyphenol oxidase (PPO), indicating an activation of these biochemical defense systems. mdpi.com This suggests that exposure to phenoxypropanoic acids may trigger a general stress response in plants, leading to the production of these protective secondary metabolites.
| Metabolite Class | Primary Function in Defense | Reference |
|---|---|---|
| Lignin | Structural barrier (cell wall reinforcement), physical defense | |
| Flavonoids (e.g., Quercetin) | Antioxidant, UV protection, signaling, antimicrobial | mdpi.commdpi.com |
| Phytoalexins (e.g., Coumarins, Stilbenes) | Antimicrobial, synthesized in response to stress/infection | nih.gov |
| Hydroxycinnamic Acids (e.g., Ferulic Acid) | Precursors to lignin and flavonoids, cell wall cross-linking |
Hormonal Signaling Pathways in Plant Defense (e.g., Jasmonic Acid, Ethylene)
The resistance of plants to phenoxypropanoic acids, such as 2-(2,4-Dimethylphenoxy)propanoic acid (commonly known as Mecoprop), involves a complex interplay of molecular and physiological mechanisms. Among these, the role of hormonal signaling pathways, particularly those involving jasmonic acid (JA) and ethylene (B1197577) (ET), is of significant interest. While direct research on the specific interaction of Mecoprop (B166265) with JA and ET signaling in plant defense is not extensively documented, the broader understanding of how auxinic herbicides affect plant hormonal balance provides a framework for elucidating these mechanisms.
Mecoprop, like other phenoxy herbicides, mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. wikipedia.org This disruption of auxin homeostasis is known to trigger a cascade of stress responses within the plant, often involving the modulation of other key phytohormones like jasmonic acid and ethylene. These hormones are central regulators of plant defense against a wide range of biotic and abiotic stresses. nih.govnih.govmdpi.com
The interaction between auxin, JA, and ET signaling pathways is complex, exhibiting both synergistic and antagonistic relationships depending on the specific context of plant development and stress response. researchgate.netnih.govthepharmajournal.commdpi.com For instance, high concentrations of auxin, such as those induced by auxinic herbicides, are known to stimulate the production of ethylene. researchgate.net This increased ethylene biosynthesis can contribute to some of the herbicidal symptoms observed in susceptible plants. researchgate.net
Jasmonic acid signaling is a primary pathway involved in plant defense against necrotrophic pathogens and herbivorous insects. nih.govresearchgate.netnih.gov While its direct role in mediating resistance to auxinic herbicides is less clear, the crosstalk between the JA and auxin pathways is well-established in various developmental processes. researchgate.netmdpi.com It is plausible that the stress induced by Mecoprop could activate JA-dependent defense responses as part of a broader stress signaling network. The activation of the JA pathway can lead to the expression of a suite of defense-related genes. scielo.org.mxnih.govmdpi.com
Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including stress responses. mdpi.comnih.govunibas.it A rapid increase in ethylene biosynthesis is one of the earliest detectable events during plant-pathogen interactions and is considered a signal for the activation of defense mechanisms. nih.gov Ethylene signaling can synergistically interact with the JA pathway to regulate the expression of plant defense genes. nih.gov In the context of auxinic herbicides, the induced ethylene production may initially contribute to the herbicidal effects. researchgate.net However, in resistant plants, the modulation of ethylene signaling could potentially be part of a mechanism to mitigate the herbicide's toxic effects.
The complex interplay between these hormonal signaling pathways suggests that a plant's ability to tolerate or resist the effects of this compound may depend on its capacity to finely tune its hormonal response to counteract the herbicide-induced disruption.
| Hormone Pathway | General Role in Plant Defense | Interaction with Auxin/Auxinic Herbicides | Potential Role in Resistance to this compound |
| Jasmonic Acid (JA) | Defense against necrotrophic pathogens and herbivores. nih.govresearchgate.netnih.gov | Crosstalk with auxin signaling in development and stress responses. researchgate.netmdpi.com | Potential activation of general stress response pathways to mitigate herbicide-induced damage. |
| Ethylene (ET) | Regulation of responses to biotic and abiotic stress; signaling for defense activation. mdpi.comnih.govunibas.itnih.gov | Production is often stimulated by high concentrations of auxins/auxinic herbicides, contributing to herbicidal symptoms. researchgate.net | Modulation of ethylene signaling may be involved in tolerance mechanisms in resistant plants. |
Advanced Analytical Methodologies for 2 2,4 Dimethylphenoxy Propanoic Acid and Its Metabolites
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex sample matrices. For Dichlorprop (B359615) and its related compounds, both gas and liquid chromatography are extensively utilized, often coupled with highly sensitive detectors.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with an Electron Capture Detector (ECD), it becomes particularly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in Dichlorprop. scioninstruments.comchromatographyonline.com The ECD's high selectivity for halogenated substances makes it an ideal choice for detecting chlorinated pesticides like Dichlorprop. scioninstruments.com
Before analysis by GC, acidic herbicides like Dichlorprop often require a derivatization step to convert them into more volatile forms, typically methyl esters. scioninstruments.com Historically, hazardous reagents like diazomethane (B1218177) were used for this purpose. scioninstruments.comnih.gov However, safer alternatives such as dimethylformamide dimethyldiacetal (Methyl-8) have been developed and successfully applied. scioninstruments.com The derivatized analytes are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The ECD then detects the eluted compounds, providing a signal that is proportional to the concentration of the chlorinated analyte. scioninstruments.com
The GC-ECD method has been validated for the determination of chlorinated acids in water, demonstrating good recovery and precision at sub-ppb to low-ppb concentrations. nih.gov For instance, a U.S. Environmental Protection Agency (USEPA) interlaboratory study on Method 515.1 reported mean percent recoveries for Dichlorprop ranging from 75% to 123% in finished drinking water. nih.gov This highlights the robustness and reliability of GC-ECD for monitoring chlorinated analogs of 2-(2,4-dimethylphenoxy)propanoic acid in environmental samples.
| Parameter | Reagent Water | Finished Drinking Water |
|---|---|---|
| Mean Percent Recovery | 79% - 105% | 75% - 123% |
| Overall Precision (RSDR) | 9.6% - 34.2% | 11.9% - 37.0% |
| Single-Analyst Precision (RSDr) | 5.8% - 17.7% | 4.6% - 27.9% |
For the analysis of Dichlorprop and its metabolites in complex biological and environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. alwsci.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. lcms.cz A significant advantage of LC-MS/MS is that it often requires minimal sample preparation and can directly analyze aqueous samples, sometimes eliminating the need for derivatization. lcms.czshimadzu.com
In LC-MS/MS, the sample is first injected into an LC system where the target analytes are separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for this purpose, and for acidic compounds like Dichlorprop, it is typically operated in the negative ion mode. nih.gov The ionized molecules are then fragmented, and specific fragment ions are monitored, providing a high degree of certainty in identification and quantification.
The application of LC-MS/MS has been successfully demonstrated for the enantioselective determination of Dichlorprop in natural waters, achieving quantitation limits as low as 4 ng/L. nih.govresearchgate.net This method allows for the separation and quantification of the individual R- and S-enantiomers of Dichlorprop, which is crucial as they can exhibit different biological activities. The technique has also been applied to determine phenoxyacid herbicides in kidney tissue, with a limit of detection estimated at 0.02 mg/kg. researchgate.net
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Ion Electrospray |
| Quantitation Limit (in water) | 4 ng/L |
| Recovery (in water) | Approximately 75% |
| Daughter Ion (m/z) | 160.6 |
Strategies for Metabolite Profiling and Identification in Biological Tissues
Identifying and quantifying the metabolites of this compound in biological tissues is essential for toxicological and metabolic studies. This process presents significant analytical challenges due to the low concentrations of metabolites and the complexity of the biological matrix.
Effective sample preparation is a critical first step to remove interfering substances from the biological matrix and to concentrate the target analytes. uab.edu The choice of sample preparation technique depends on the nature of the biological tissue and the physicochemical properties of the metabolites. Common methods include:
Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquids to separate them from matrix components.
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analytes of interest while allowing interfering compounds to pass through. chromatographyonline.com It is particularly effective for cleaning up complex samples and can yield cleaner extracts compared to other methods. chromatographyonline.com
Protein Precipitation: For samples like blood or plasma, proteins can be precipitated using a solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The supernatant containing the analytes is then collected for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive SPE method is widely used in food and environmental analysis and involves an extraction with acetonitrile followed by a cleanup step with various sorbents. chromatographyonline.com
The goal of these procedures is to minimize matrix effects, which are a major challenge in LC-MS analysis. longdom.orgnih.gov Matrix effects, such as ion suppression or enhancement, occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. longdom.orgsemanticscholar.org
A primary challenge in metabolite profiling is the detection and quantification of low-abundance metabolites within a complex biological matrix. uab.edu These metabolites are often present at concentrations significantly lower than the parent compound, making their analysis difficult.
Several factors contribute to this challenge:
Ion Suppression: As mentioned, co-eluting matrix components can suppress the ionization of low-concentration metabolites, making them difficult to detect. longdom.orgnih.gov
Lack of Commercially Available Standards: The accurate quantification of metabolites often requires isotopically labeled internal standards, which may not be commercially available for many metabolites. nih.gov
Wide Dynamic Range of Concentrations: Biological samples contain a vast number of endogenous compounds at widely varying concentrations, which can mask the signals of low-abundance metabolites. uab.edu
To overcome these challenges, highly sensitive instrumentation, such as triple quadrupole or high-resolution mass spectrometers (HRMS), is employed. alwsci.com HRMS provides very precise mass measurements, which can aid in the identification of unknown metabolites. Additionally, advanced data processing techniques and the development of robust and selective sample preparation methods are crucial for improving the detection and quantification of low-abundance metabolites.
Bioremediation Strategies for Environmental Contamination by Phenoxypropanoic Acids
Microbial Bioremediation Approaches
The foundation of bioremediation lies in the metabolic capabilities of microorganisms to use contaminants as a source of carbon and energy. nih.gov For phenoxypropanoic acids, the process is largely dependent on soil microorganisms that have evolved enzymatic pathways to break down these synthetic compounds. tandfonline.comnih.gov
A crucial step in developing bioremediation strategies is the isolation and identification of microbial strains capable of degrading the target pollutant. scialert.net Researchers have successfully isolated numerous bacteria from contaminated soils and water that can utilize Dichlorprop (B359615) and related compounds.
Studies have identified several bacterial genera with the ability to degrade Dichlorprop. Analysis of 16S rDNA sequences from isolated strains has shown them to be related to genera such as Sphingomonas, Herbaspirillum, and Bradyrhizobium. koreascience.kr A specific strain, identified as Flavobacterium sp. (strain MH), was isolated from a soil-column enrichment and demonstrated the ability to use Dichlorprop as its sole carbon and energy source. nih.gov Further investigations using advanced techniques like DNA stable isotope probing have pinpointed Sphingobium sp. as a key degrader within microbial consortia. asm.org This research also suggested a synergistic cooperation with other genera, including Dyella, Pseudomonas, and Achromobacter, for more effective degradation of racemic Dichlorprop. asm.org The family Sphingomonadaceae has been particularly implicated in the preferential degradation of the S-enantiomer of Dichlorprop in soil. tandfonline.comnih.govtandfonline.com In some cases, synergistic microbial communities are required for degradation, as individual isolates may not be able to metabolize the compound alone. nih.gov
The characterization of these microorganisms often involves studying their metabolic pathways. For most isolates, the degradation of Dichlorprop is initiated by the cleavage of the ether bond, resulting in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govkoreascience.kr This intermediate is then further mineralized, often through ortho-hydroxylation to form 3,5-dichlorocatechol, which subsequently undergoes ring cleavage. nih.gov Genetic analyses have identified specific genes, such as rdpA and sdpA, which are involved in the initial degradation steps of the (R)- and (S)-enantiomers of Dichlorprop, respectively. asm.org
Table 1: Examples of Isolated Microorganisms Degrading 2-(2,4-Dimethylphenoxy)propanoic acid (Dichlorprop)
| Microorganism / Genus | Method of Identification | Key Characteristics | Source |
|---|---|---|---|
| Sphingomonas sp. | 16S rDNA sequencing | Able to utilize Dichlorprop as a sole carbon and energy source. | koreascience.kr |
| Herbaspirillum sp. | 16S rDNA sequencing | Isolated from soil; capable of Dichlorprop degradation. | koreascience.kr |
| Bradyrhizobium sp. | 16S rDNA sequencing | Isolated from soil; capable of Dichlorprop degradation. | koreascience.kr |
| Flavobacterium sp. (Strain MH) | Soil-column enrichment | Degrades Dichlorprop, 2,4-D, 2,4-DB, and MCPP. | nih.gov |
| Sphingobium sp. (OTU340) | DNA Stable Isotope Probing (SIP) | Identified as a key degrader in a microbial consortium. | asm.org |
| Sphingomonadaceae family | Illumina MiSeq sequencing | Associated with the preferential degradation of S-Dichlorprop. | tandfonline.comnih.gov |
The effectiveness of microbial degradation is quantified by its efficiency and rate. Kinetic studies are essential for predicting the persistence of herbicides in the environment and for designing effective remediation systems. The degradation of Dichlorprop often follows first-order kinetics. tandfonline.comnih.gov
Research has shown that the degradation of Dichlorprop is enantioselective, meaning one stereoisomer is degraded faster than the other. In multiple soil studies, the S-Dichlorprop enantiomer was degraded preferentially over the more persistent R-Dichlorprop. tandfonline.comnih.govresearchgate.net The half-life (DT50) of S-Dichlorprop in certain agricultural soils was found to be around 8 days, while the DT50 for R-Dichlorprop was approximately 12-13 days. tandfonline.comnih.govresearchgate.net In sterilized soil, negligible degradation occurs, confirming that the process is primarily controlled by microorganisms. tandfonline.comnih.govresearchgate.net
The degradation rate can be significant under optimal conditions. For example, the Flavobacterium sp. strain MH exhibited a maximum specific growth rate of 0.2 h⁻¹ when grown on Dichlorprop. nih.gov Cells of this strain were able to degrade 2,4-dichlorophenoxyalkanoic acids at rates in the range of 30 nmol/h. nih.gov The degradation rate of Dichlorprop methyl ester by an isolated bacterial strain was found to decrease with increasing pH. nih.gov
Table 2: Degradation Kinetics of this compound (Dichlorprop) Enantiomers in Soil
| Soil Type | Enantiomer | Half-Life (DT50) in days | Kinetic Model | Source |
|---|---|---|---|---|
| Soil A (pH 6.8) | S-Dichlorprop | 8.22 | First-order | tandfonline.comnih.gov |
| Soil A (pH 6.8) | R-Dichlorprop | 12.93 | First-order | tandfonline.comnih.gov |
| Soil D (pH 5.5) | S-Dichlorprop | 8.06 | First-order | tandfonline.comnih.gov |
| Soil D (pH 5.5) | R-Dichlorprop | 12.38 | First-order | tandfonline.comnih.gov |
Enhanced Bioremediation Techniques
In situations where natural attenuation is slow or insufficient, enhanced bioremediation techniques can be applied to accelerate the degradation of contaminants. These strategies involve modifying the environment to stimulate microbial activity or introducing specialized microorganisms to the contaminated site. nih.gov
Biostimulation aims to enhance the activity of the indigenous microbial population by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. researchgate.net For the aerobic degradation of phenoxypropanoic acids, the availability of oxygen is a critical factor, as the initial steps in the degradation pathway are often catalyzed by oxygenases. uok.edu.innih.gov Therefore, techniques that increase oxygen supply, such as bioventing, can stimulate the growth and metabolic activity of aerobic degraders. researchgate.net
The addition of organic or inorganic nutrients can also promote bioremediation. researchgate.net While specific studies on nutrient amendment for Dichlorprop are limited, research on the related compound 2,4-D has shown that the addition of substrates can enhance degradation, although the ratio of enrichment culture to substrate is a critical parameter. nih.gov In some cases, adding other carbon and energy sources has been found to be less effective than allowing the native microbial communities to adapt to the contaminant without amendments. frontiersin.org The success of biostimulation depends on the specific conditions of the contaminated site and the metabolic needs of the degrading microorganisms. mdpi.com
Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with proven degradative capabilities to a contaminated site. researchgate.net This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or when the contaminant concentration is too high for the native microbes to handle. scialert.net
For Dichlorprop, bioaugmentation could involve inoculating contaminated soil with strains like Sphingobium sp. or Flavobacterium sp. that have demonstrated high degradation efficiency in laboratory settings. nih.govasm.org The use of microbial consortia is often more effective than single strains because different species can work together synergistically to degrade the parent compound and its intermediates. asm.orgmdpi.com For instance, a synergistic consortium involving Sphingobium, Dyella, Sphingomonas, Pseudomonas, and Achromobacter was shown to be effective for rac-Dichlorprop degradation. asm.org Studies on the herbicide mecoprop (B166265) also found that a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis could degrade the herbicide, whereas the individual members initially could not. researchgate.net
Combining bioaugmentation with biostimulation can be a powerful remediation strategy. For example, in the remediation of soil contaminated with 2,4-D, a repeated augmentation of enrichment cultures combined with the addition of substrates from a biological hydrogen production process significantly improved the degradation of the herbicide and its toxic intermediates. nih.govbohrium.com
Factors Influencing Bioremediation Effectiveness in Diverse Environments
The success of both natural attenuation and enhanced bioremediation is governed by a complex interplay of physical, chemical, and biological factors. uok.edu.in Understanding these factors is crucial for optimizing remediation strategies for phenoxypropanoic acids.
Environmental Factors:
pH: Soil and water pH can significantly impact microbial activity and the bioavailability of the contaminant. The optimal pH for most heterotrophic bacteria involved in bioremediation is between 5.5 and 8.0. uok.edu.in Studies on Dichlorprop have shown that its enantioselective degradation is affected by soil pH. tandfonline.comnih.govresearchgate.net Similarly, the degradation rate of Dichlorprop methyl ester was shown to be pH-dependent, with rates decreasing as the pH increased from 5 to 9. nih.gov
Temperature: Microbial growth and enzymatic activity are temperature-dependent. Each microbial species has an optimal temperature range for growth and metabolism, which in turn affects the rate of contaminant degradation. mdpi.com
Oxygen Availability: As an aerobic process, the degradation of Dichlorprop is often limited by the supply of oxygen, which acts as the terminal electron acceptor. uok.edu.in
Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and trace elements is vital for microbial growth and the synthesis of degradative enzymes. mdpi.com
Contaminant-Related Factors:
Bioavailability: The rate at which a contaminant can be taken up and metabolized by microorganisms is known as its bioavailability. Dichlorprop is considered relatively mobile in soil with a low adsorption coefficient (Koc), which can increase its bioavailability but also its potential to leach into groundwater. tandfonline.comtandfonline.com Factors like soil organic matter content can influence bioavailability; one study found that Dichlorprop dissipated faster in soil with lower organic matter. tandfonline.comnih.govresearchgate.net The form in which the contaminant is supplied can also affect its availability and subsequent degradation rate. frontiersin.org
Microbial Factors:
Community Structure: The composition and diversity of the soil microbial community play a significant role. The presence and abundance of specific degraders, such as those from the Sphingomonadaceae family, are key to the enantioselective degradation of Dichlorprop. tandfonline.comnih.gov While the application of Dichlorprop may not significantly alter the microbial community structure at the phylum level, it can increase bacterial diversity and the abundance of taxa related to its degradation. tandfonline.comtandfonline.com
Theoretical and Computational Studies on 2 2,4 Dimethylphenoxy Propanoic Acid
Molecular Modeling and Docking Simulations of Receptor Interactions
Molecular modeling and docking simulations are pivotal in understanding how 2-(2,4-dimethylphenoxy)propanoic acid interacts with its biological targets. Although specific docking studies on this particular compound are not extensively available in public literature, the methodology can be inferred from studies on structurally similar propanoic acid derivatives. nih.govtechnologynetworks.comresearchgate.net These computational techniques are instrumental in drug discovery and toxicology for predicting the binding affinity and orientation of a ligand (in this case, the acid) within the active site of a receptor protein.
The general process involves creating a three-dimensional model of the target receptor and the ligand. The receptor's structure can be obtained from crystallographic databases like the Protein Data Bank (PDB). Using specialized software, the ligand is then "docked" into the receptor's binding site in various possible conformations. Scoring functions are employed to estimate the binding energy for each pose, with lower energies typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net
For instance, in studies of other propanoic acid derivatives, docking simulations have successfully elucidated the structural requirements for binding to enzymes like cyclooxygenases and matrix metalloproteinases. nih.govtechnologynetworks.com These studies demonstrate that the orientation of the propanoic acid moiety and the nature of the aromatic ring substituents are critical for effective binding. Similar in silico approaches could be applied to this compound to identify its potential biological targets and to understand the molecular basis of its herbicidal activity.
Table 1: Key Steps in Molecular Docking and Their Application
| Step | Description | Relevance to this compound |
| Target Identification & Preparation | Identifying the potential biological receptor and obtaining its 3D structure. This involves preparing the protein by adding hydrogen atoms and assigning charges. | The target would likely be an enzyme involved in plant growth, which is inhibited by auxinic herbicides. |
| Ligand Preparation | Generating a 3D conformation of this compound and assigning its atomic charges. | The specific stereochemistry of the chiral center in the propanoic acid moiety would be a critical parameter. |
| Docking Simulation | Placing the ligand into the binding site of the receptor and exploring different binding poses. | This would predict the most stable binding mode of the herbicide within the active site of its target enzyme. |
| Scoring and Analysis | Evaluating the binding affinity of each pose using a scoring function and analyzing the intermolecular interactions. | This would provide a quantitative estimate of the binding strength and identify key amino acid residues involved in the interaction. |
Quantum Chemical Calculations of Reactivity and Degradation Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and degradation pathways of organic molecules like this compound. researchgate.net While specific studies on this compound are limited, extensive research on the structurally related herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) provides a strong basis for understanding its likely behavior. nih.govresearchgate.net
These calculations can determine various molecular properties that govern reactivity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.net The HOMO-LUMO energy gap, for example, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. researchgate.net
Studies on the degradation of 2,4-D have employed quantum chemical calculations to elucidate the mechanisms of its breakdown through processes like oxidation. nih.gov For instance, the degradation initiated by hydroxyl radicals (•OH), a common reactive species in advanced oxidation processes for water treatment, can be modeled. Calculations can identify the most probable sites on the molecule for radical attack and predict the subsequent reaction steps, leading to the formation of various degradation products. For 2,4-D, it has been shown that both sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals can contribute to its degradation, with the sulfate radical often being the predominant oxidant. nih.gov
The degradation of this compound is expected to proceed through similar pathways, involving hydroxylation of the aromatic ring, cleavage of the ether bond, and eventual mineralization to carbon dioxide and water. Quantum chemical calculations can help to map out these complex reaction pathways and predict the formation of various intermediates. rsc.orgchemrxiv.orgnih.gov
Table 2: Predicted Reactive Properties of Phenoxy Herbicides from Quantum Chemical Calculations
| Property | Significance | Predicted Behavior for this compound |
| HOMO Energy | Indicates the electron-donating ability of the molecule. | The phenoxy ring is likely the primary site for electrophilic attack. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. | The carboxylic acid group may be susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity. | A moderate gap is expected, indicating relative stability under normal conditions but susceptibility to degradation by strong oxidants. |
| Electrostatic Potential | Shows the distribution of charge on the molecule. | The oxygen atoms of the ether and carboxyl groups will be regions of negative potential, attracting electrophiles. |
Predictive Models for Environmental Fate and Transport
Predictive models are essential for assessing the environmental fate and transport of chemicals like this compound. These models use the physicochemical properties of a compound to estimate its distribution and persistence in different environmental compartments such as soil, water, and air. Quantitative Structure-Activity Relationship (QSAR) models are a prominent type of predictive tool used for this purpose. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental properties. nih.gov By analyzing a dataset of compounds with known properties, these models can predict the behavior of new or untested chemicals. For phenoxy herbicides, key parameters that influence their environmental fate include water solubility, octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and vapor pressure.
The environmental transport of this compound will be governed by its tendency to adsorb to soil particles versus remaining dissolved in water. Its relatively low molecular weight and the presence of a carboxylic acid group suggest it will have moderate water solubility. The methyl groups on the phenyl ring will increase its lipophilicity compared to unsubstituted phenoxyacetic acid, which will influence its partitioning into organic matter in soil and sediment.
Table 3: Key Parameters for Environmental Fate and Transport Modeling
| Parameter | Description | Predicted Influence on this compound |
| Water Solubility | The maximum amount of the compound that can dissolve in water. | Moderate solubility is expected, facilitating transport in surface water and soil porewater. |
| Octanol-Water Partition Coefficient (Kow) | A measure of the compound's lipophilicity. | The dimethylphenoxy group will contribute to a higher Kow, suggesting a potential for bioaccumulation in organisms. |
| Soil Adsorption Coefficient (Koc) | Describes the partitioning of the compound between soil organic carbon and water. | A moderate Koc is anticipated, indicating some retention in soil but also a potential for leaching. |
| Vapor Pressure | The pressure exerted by the vapor of the compound in equilibrium with its solid or liquid phase. | A low vapor pressure is expected, suggesting that long-range atmospheric transport is unlikely to be a major pathway. |
| Biodegradation Half-life | The time required for half of the compound to be degraded by microorganisms. | Expected to be relatively short in aerobic soils, similar to other phenoxy herbicides. cdc.gov |
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthesis Methods
The herbicidal activity of many phenoxypropanoic acids is stereospecific, with one enantiomer typically exhibiting significantly higher biological activity than the other. For instance, in the related compound dichlorprop (B359615), the (R)-enantiomer is the active herbicide. Consequently, the development of efficient stereoselective synthesis methods for 2-(2,4-Dimethylphenoxy)propanoic acid is a primary research goal. Such methods would allow for the production of the enantiomerically pure, active form, reducing the total amount of chemical released into the environment and minimizing potential off-target effects.
Future research will likely focus on several promising strategies:
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, to directly produce the desired enantiomer from prochiral starting materials. This approach offers high efficiency and atom economy.
Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired active form. This biocatalytic approach is known for its high selectivity under mild reaction conditions.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the target molecule with the correct stereochemistry.
Frustrated Lewis Pairs (FLP): Investigating the use of FLPs for stereoselective C-F activation in fluorinated analogues, a concept that could be adapted for asymmetric synthesis of other complex chiral molecules nih.gov.
Progress in these areas will be crucial for developing more efficient and environmentally benign manufacturing processes for this compound and other chiral herbicides.
Table 1: Potential Stereoselective Synthesis Strategies for this compound
| Synthesis Strategy | Principle | Potential Advantages | Research Focus |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | High enantiomeric excess, high yield, catalytic nature reduces waste. | Design of novel chiral ligands and metal catalysts; optimization of reaction conditions. |
| Enzymatic Resolution | An enzyme selectively transforms one enantiomer in a racemic mixture, allowing for separation. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes; immobilization of enzymes for reuse. |
| Chiral Pool Synthesis | Starting the synthesis from an inexpensive, enantiomerically pure natural product. | Pre-defined stereochemistry, potentially fewer synthesis steps. | Identification of suitable starting materials from the chiral pool. |
Unraveling Complex Microbial Degradation Networks and Enzymology
The environmental persistence of this compound is largely determined by the ability of soil microorganisms to degrade it. While the degradation pathways of related phenoxyalkanoic acids like 2,4-D and dichlorprop have been studied, the specific microbial consortia and enzymatic systems responsible for breaking down the dimethyl-substituted analogue remain largely uncharacterized researchgate.netnih.gov.
Future research should prioritize the following:
Isolation and Characterization of Degrading Microbes: Identifying specific bacterial and fungal strains capable of using this compound as a carbon and energy source nih.gov. Studies on related compounds have identified genera such as Sphingomonas, Cupriavidus, and Pseudomonas as key degraders nih.govnih.gov.
Elucidation of Degradation Pathways: Using advanced analytical techniques and isotopic labeling to map the metabolic pathway. For other phenoxy herbicides, degradation is often initiated by an α-ketoglutarate-dependent dioxygenase (such as TfdA) that cleaves the ether bond, followed by hydroxylation and ring cleavage researchgate.netnih.gov.
Enzyme Discovery and Engineering: Identifying and characterizing the key enzymes involved, particularly the initial dioxygenase. Understanding the enzyme's structure and mechanism can enable protein engineering efforts to enhance its degradation efficiency and substrate specificity.
Stereospecific Degradation: Investigating the enantioselective degradation of this compound in soils and by isolated microbial strains. It has been shown that microorganisms can preferentially degrade one enantiomer over the other, which has significant implications for the environmental fate and efficacy of the herbicide nih.govnih.govnih.gov. For example, Sphingomonas herbicidovorans MH has been found to preferentially degrade the (S)-enantiomer of dichlorprop nih.govnih.gov.
Table 2: Key Enzymes in the Degradation of Related Phenoxyalkanoic Acids
| Enzyme | Function | Gene Example | Microbial Source Example |
| α-ketoglutarate-dependent dioxygenase | Catalyzes the initial cleavage of the ether linkage. nih.gov | tfdA | Cupriavidus necator JMP134 |
| Dichlorophenol hydroxylase | Hydroxylates the resulting aromatic ring. nih.gov | tfdB | Cupriavidus necator JMP134 |
| Chlorocatechol 1,2-dioxygenase | Cleaves the aromatic ring. nih.gov | tfdC | Cupriavidus necator JMP134 |
| Chloromuconate cycloisomerase | Further processes the ring-cleavage product. nih.gov | tfdD | Cupriavidus necator JMP134 |
Advanced Approaches for Understanding and Counteracting Plant Resistance Mechanisms
The evolution of herbicide resistance in weed populations is a major threat to sustainable agriculture. ksu.edu Resistance can arise from two primary mechanisms: target-site resistance (TSR), involving mutations in the herbicide's target protein, and non-target-site resistance (NTSR), which involves mechanisms that reduce the amount of active herbicide reaching the target site nih.govresearchgate.net. Of these, NTSR, particularly enhanced metabolic degradation, is considered a significant threat as it can confer cross-resistance to multiple herbicide classes researchgate.netnih.gov.
Future research must employ a multi-faceted approach to understand and mitigate resistance to this compound:
Genomic and Transcriptomic Analyses: Using techniques like RNA-seq to compare gene expression in resistant and susceptible weed biotypes. This can help identify the specific genes, often from large families like cytochrome P450s (CYP450s), glutathione (B108866) S-transferases (GSTs), and glycosyl transferases (GTs), that are upregulated to detoxify the herbicide. mdpi.com
Metabolomic Profiling: Analyzing the metabolites produced in resistant plants to identify the detoxification products of this compound. This provides direct evidence of enhanced metabolism.
Functional Genomics: Validating the function of candidate resistance genes using techniques like virus-induced gene silencing (VIGS) or genetic transformation to confirm their role in conferring resistance.
Development of Diagnostic Tools: Creating rapid molecular tests to detect resistance-conferring genes in weed populations, allowing farmers to make informed management decisions.
Understanding these complex resistance mechanisms at a molecular level is the first step toward developing strategies to counteract them, such as designing new herbicides that are less susceptible to metabolic degradation or developing synergists that inhibit detoxification enzymes.
Table 3: Mechanisms of Herbicide Resistance and Investigative Approaches
| Resistance Mechanism | Description | Key Gene Families Involved | Advanced Research Approach |
| Target-Site Resistance (TSR) | Mutation in the target protein prevents herbicide binding. pesticidestewardship.org | Auxin-binding proteins, etc. | Gene sequencing of the target site. |
| Non-Target-Site Resistance (NTSR) - Metabolism | Enhanced detoxification of the herbicide into non-toxic forms. nih.govpesticidestewardship.org | Cytochrome P450s, GSTs, Glycosyl Transferases. mdpi.com | RNA-Seq, Metabolomics, Proteomics. |
| NTSR - Reduced Translocation | The herbicide is not effectively moved to its site of action within the plant. mdpi.com | Transporter proteins (e.g., ABC transporters). mdpi.com | Radiolabeled herbicide tracking studies. |
| NTSR - Sequestration | The herbicide is moved into compartments like the vacuole where it cannot act. pesticidestewardship.org | Transporter proteins. | Subcellular fractionation and analysis. |
Sustainable Remediation Technologies and Integrated Environmental Management
Accidental spills or improper disposal of this compound can lead to soil and water contamination. Developing effective and sustainable remediation technologies is essential for environmental protection. Future research should move beyond conventional methods and focus on integrated systems.
Key research areas include:
Bioremediation: This approach uses microorganisms to break down pollutants into harmless substances. ijcmas.com Future efforts should focus on:
Biostimulation: Optimizing environmental conditions (e.g., adding nutrients and oxygen) to enhance the activity of native degrading microorganisms in contaminated sites. nih.gov
Bioaugmentation: Introducing specialized microbial strains or consortia with high degradation capabilities to contaminated soil or water, which is particularly useful if the indigenous microbial population is insufficient. nih.gov
Phytoremediation: Utilizing plants to remove, degrade, or contain contaminants. Research is needed to identify plant species that can effectively take up and metabolize this compound, potentially in synergy with root-associated microbes.
Advanced Oxidation Processes (AOPs): These chemical treatment processes generate highly reactive species, such as hydroxyl radicals, to rapidly degrade organic pollutants. mdpi.com Promising AOPs for investigation include:
UV/H₂O₂: Combination of ultraviolet light and hydrogen peroxide.
Photo-Fenton: Using iron salts, hydrogen peroxide, and UV light. nih.gov
Ozonation: Application of ozone (O₃) to oxidize contaminants. nih.gov
Integrated Systems: Combining different remediation strategies to achieve more efficient and complete cleanup. For example, using AOPs as a pre-treatment to break down the herbicide into more biodegradable intermediates, followed by bioremediation to complete the mineralization process. Such an integrated environmental management approach would offer a robust solution for contaminated site restoration. mdpi.com
Table 4: Comparison of Remediation Technologies for this compound
| Technology | Principle | Advantages | Future Research Needs |
| Bioremediation | Microbial degradation of the compound. ijcmas.com | Cost-effective, environmentally friendly, potential for complete mineralization. | Isolation of potent degrading strains; optimization of in-situ conditions. |
| Phytoremediation | Use of plants to uptake and degrade the compound. | Low cost, aesthetically pleasing, applicable to large areas. | Screening of effective plant species; understanding plant metabolic pathways. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to destroy the compound. mdpi.com | Rapid degradation, effective for high concentrations. | Optimization of efficiency, reduction of operational costs, analysis of byproducts. |
| Integrated Systems | Combination of two or more remediation technologies. | Higher overall efficiency, can treat complex contaminations. | Designing effective sequential or simultaneous treatment trains. |
Q & A
Q. What are the optimized synthetic routes for 2-(2,4-dimethylphenoxy)propanoic acid, and how do substituent positions influence reaction efficiency?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or esterification under reflux conditions. For example, harsh alkaline conditions (e.g., NaOH/EtOH under reflux) are required due to the electron-donating effects of the methyl groups on the phenoxy ring, which reduce the acidity of the phenolic hydroxyl group . Key steps include:
- Reaction optimization : Use of strong bases to deprotonate the phenolic oxygen.
- Purification : Acidic workup (pH 5–6) to precipitate intermediates, avoiding salt formation in basic or strongly acidic conditions .
- Yield considerations : Suboptimal pH during filtration can reduce yields by >50% due to solubility changes.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- HPLC/GC-MS : For quantifying purity and detecting impurities in synthetic batches. For example, derivatization with diazomethane or BF₃-methanol is used to convert carboxylic acids to volatile esters for GC analysis .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the aromatic ring and propanoic acid backbone.
- Melting point analysis : Critical for verifying crystalline intermediates (e.g., oxadiazole derivatives melt at 85–89°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Skin protection : Use nitrile or natural rubber gloves, as these materials resist permeation by phenoxypropanoic acids .
- Eye protection : Indirect-vent goggles and face shields when handling corrosive formulations .
- Contamination control : Decontaminate work surfaces with HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How do electronic effects of 2,4-dimethyl substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The methyl groups at positions 2 and 4 on the phenoxy ring are electron-donating, which:
- Reduce electrophilicity : Slows reactions at the carbonyl carbon (e.g., hydrazide formation requires prolonged reflux) .
- Steric hindrance : Affects regioselectivity in coupling reactions (e.g., aryl carboxaldehydes react preferentially at the less hindered para position).
Experimental validation: Compare reaction rates with non-methylated analogs (e.g., 2-phenoxypropanoic acid) under identical conditions.
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer:
- Dose-response profiling : Use in vitro assays (e.g., microglial cell viability tests) to distinguish cytotoxic vs. anti-inflammatory effects. Reference metabolites like 4-ethylphenyl sulfate, which modulate CNS activity .
- Isomer separation : Chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts biological activity (e.g., (S)- vs. (R)-configurations) .
- Meta-analysis : Cross-reference pharmacokinetic data from structurally related compounds (e.g., 2-(4-hydroxyphenyl)propanoic acid) to identify confounding variables .
Q. How can computational modeling predict the metabolic pathways of this compound?
Methodological Answer:
- DFT calculations : Predict oxidation sites (e.g., benzylic C-H bonds) using Gaussian software with B3LYP/6-31G* basis sets.
- Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2C9) to identify potential metabolites .
- Validation : Compare in silico results with LC-MS/MS data from hepatic microsome assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
